(3R,4R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one
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Overview
Description
(3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is notable for its stereochemistry and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the use of a Kinugasa reaction, which is a copper(I)-mediated cycloaddition of a nitrone with an alkyne, followed by rearrangement . The reaction conditions often include the use of a silyl-protected alcohol and a nitrone in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The azetidinone ring can be reduced to form different derivatives.
Substitution: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the azetidinone ring can lead to various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one is used as an intermediate in the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics .
Biology
In biological research, this compound can be used to study enzyme interactions and the mechanisms of action of β-lactam antibiotics. Its unique structure allows for the exploration of stereochemical effects on biological activity.
Medicine
In medicine, derivatives of this compound are investigated for their potential as antibiotic agents. The azetidinone ring is a core structure in many β-lactam antibiotics, which are crucial in treating bacterial infections.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one involves its interaction with bacterial enzymes. The azetidinone ring mimics the structure of the natural substrate of bacterial transpeptidases, enzymes involved in cell wall synthesis. By binding to these enzymes, the compound inhibits their activity, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Acetoxy-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-2-azetidinone: This compound is similar in structure but has an acetoxy group instead of a methylthio group.
(3R,4R)-3-(®-1-Hydroxyethyl)-4-(methylthio)azetidin-2-one: This compound lacks the TBDMS protecting group, making it more reactive under certain conditions.
Uniqueness
The uniqueness of (3R,4R)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(methylthio)azetidin-2-one lies in its combination of stereochemistry and protecting groups, which provide both stability and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
Properties
CAS No. |
82864-31-1 |
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Molecular Formula |
C12H25NO2SSi |
Molecular Weight |
275.48 g/mol |
IUPAC Name |
(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C12H25NO2SSi/c1-8(9-10(14)13-11(9)16-5)15-17(6,7)12(2,3)4/h8-9,11H,1-7H3,(H,13,14)/t8-,9+,11-/m1/s1 |
InChI Key |
FUAKCPWOVKGAFN-WCABBAIRSA-N |
SMILES |
CC(C1C(NC1=O)SC)O[Si](C)(C)C(C)(C)C |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)SC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1C(NC1=O)SC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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